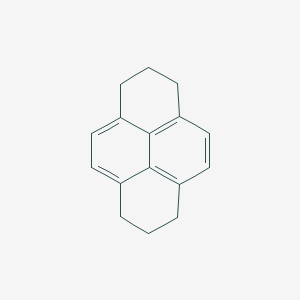

1,2,3,6,7,8-Hexahydropyrene

描述

The exact mass of the compound 1,2,3,6,7,8-Hexahydropyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60599. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3,6,7,8-Hexahydropyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,6,7,8-Hexahydropyrene including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,2,3,6,7,8-hexahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAIEZXRGAOPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169541 | |

| Record name | 1,2,3,6,7,8-Hexahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Aldrich MSDS] | |

| Record name | 1,2,3,6,7,8-Hexahydropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1732-13-4 | |

| Record name | 1,2,3,6,7,8-Hexahydropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,8-Hexahydropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1732-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,6,7,8-Hexahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,8-hexahydropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6,7,8-HEXAHYDROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8B2RZG0YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Comprehensive Technical Guide to 1,2,3,6,7,8-Hexahydropyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,2,3,6,7,8-hexahydropyrene, a partially hydrogenated polycyclic aromatic hydrocarbon. It details the compound's chemical and physical properties, experimental protocols for its synthesis and analysis, and its significance as a chemical intermediate. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or have an interest in pyrene derivatives and related compounds.

Chemical and Physical Properties

1,2,3,6,7,8-Hexahydropyrene, with the CAS Registry Number 1732-13-4 , is a white to off-white crystalline solid.[1][2] It is a derivative of pyrene in which two of the four aromatic rings have been selectively hydrogenated. This structural modification significantly alters its chemical reactivity compared to the parent pyrene molecule.[3]

General Properties

| Property | Value | Reference |

| CAS Number | 1732-13-4 | [4][5][6][7] |

| Molecular Formula | C₁₆H₁₆ | [2][3][4][5][7][8] |

| Molecular Weight | 208.30 g/mol | [3][4][5][7][8] |

| Appearance | White to Almost white powder to crystal | [2] |

| Purity | >98.0% (GC) |

Physical Properties

| Property | Value | Reference |

| Melting Point | 130-134 °C | [1][2][6] |

| Boiling Point | 282.51°C (rough estimate) | [1] |

| Density | 1.0102 (estimate) | [1] |

| Water Solubility | 229.1 ug/L (4 ºC) | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [1] |

| Refractive Index | 1.5000 (estimate) | [1] |

Experimental Protocols

Synthesis of 1,2,3,6,7,8-Hexahydropyrene

The primary method for synthesizing 1,2,3,6,7,8-hexahydropyrene is through the selective catalytic hydrogenation of pyrene.[2][3] The choice of catalyst and reaction conditions is crucial to achieve a high yield of the desired hexahydropyrene isomer.

2.1.1. Starting Material and Purification

The precursor for the synthesis is the polycyclic aromatic hydrocarbon, pyrene.[3] The purity of the starting pyrene is critical, as impurities can poison the catalyst and lead to the formation of undesired byproducts.[3] Common purification techniques for commercial pyrene include:

-

Column Chromatography: Using adsorbents like Florisil, silica, or alumina.[3][9]

-

Desulfurization: Treatment with Raney® nickel to remove sulfur-containing impurities that can poison nickel-based catalysts.[3]

2.1.2. Catalytic Hydrogenation

A common method involves the use of a modified skeleton nickel catalyst in a high-pressure reactor.[2]

-

Catalyst: Modified skeleton nickel.[2]

-

Reactor: Kettle type high-pressure reactor.[2]

-

Temperature: 50-170 °C.[2]

-

Pressure: 0.4-3 MPa.[2]

-

Reaction Time: 0.25-20 hours.[2]

-

Outcome: This method can achieve a raw material conversion rate of 100% with a yield of 1,2,3,6,7,8-hexahydropyrene approaching 80%.[2]

Alternatively, palladium on carbon (Pd/C) can be used as a catalyst, which may produce a mixture of 1,2,3,6,7,8-hexahydropyrene and 4,5,9,10-tetrahydropyrene.[3] The selectivity is influenced by hydrogen pressure, temperature, and reaction time.[3] Another reported method for reduction is using sodium in 1-pentanol or isoamyl alcohol, which primarily yields 1,2,3,6,7,8-hexahydropyrene that can be purified by crystallization from ethanol.[9]

Caption: Synthesis workflow for 1,2,3,6,7,8-Hexahydropyrene.

Analytical Methods

The analysis and identification of 1,2,3,6,7,8-hexahydropyrene are typically performed using standard analytical techniques for organic compounds.

-

Gas Chromatography (GC): A documented method for the analysis of this compound, used to separate it from other components in a mixture.[3]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. Electron ionization mass spectrometry (EI-MS) is a valuable technique for this purpose.[3]

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for the analysis of polycyclic aromatic hydrocarbons and their derivatives.[10]

Chemical Reactivity and Applications

The partially saturated structure of 1,2,3,6,7,8-hexahydropyrene, with its isolated naphthalene-like aromatic core, leads to a more straightforward reactivity profile compared to pyrene.[3]

Electrophilic Aromatic Substitution

While electrophilic aromatic substitution (EAS) on pyrene occurs at the 1, 3, 6, and 8 positions, direct monosubstitution can be difficult to control.[9] In 1,2,3,6,7,8-hexahydropyrene, the reactivity is simplified, with a high regioselectivity for substitution at the 4-position of the aromatic core.[3] A key example is the bromination to produce 4-bromo-1,2,3,6,7,8-hexahydropyrene, a valuable synthetic intermediate.[3]

Caption: Electrophilic aromatic substitution of 1,2,3,6,7,8-Hexahydropyrene.

Aromatization

1,2,3,6,7,8-Hexahydropyrene can be dehydrogenated (aromatized) back to the fully aromatic pyrene system. This is often achieved using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.[3]

Applications

1,2,3,6,7,8-Hexahydropyrene serves as an important intermediate in the synthesis of various fine chemicals.[2] Its controlled reactivity allows for the synthesis of specifically substituted pyrene derivatives.[3][9] These derivatives are of interest in materials science and medicinal research.[2] For instance, it has been used in the synthesis of novel pyrene-fused chromophores for use in high-efficiency electroluminescent (EL) devices.[6] It has also been utilized in the synthesis of compounds for studying DNA modification and other medical research substances.[2]

Safety Information

This compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only. It is not for medical or consumer use.[4] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

1,2,3,6,7,8-Hexahydropyrene is a valuable and versatile chemical intermediate. Its well-defined properties and reactivity make it a key building block for the synthesis of a variety of substituted pyrene compounds with potential applications in materials science and biomedical research. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and analysis in a laboratory setting.

References

- 1. 1,2,3,6,7,8-HEXAHYDROPYRENE CAS#: 1732-13-4 [m.chemicalbook.com]

- 2. CN102190554A - Method for preparing 1,2,3,6,7,8-hexahydropyrene - Google Patents [patents.google.com]

- 3. 1,2,3,6,7,8-Hexahydropyrene | 1732-13-4 | Benchchem [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1,2,3,6,7,8-Hexahydropyrene | C16H16 | CID 74417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,6,7,8-HEXAHYDROPYRENE | 1732-13-4 [chemicalbook.com]

- 7. Pyrene, 1,2,3,6,7,8-hexahydro- [webbook.nist.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,6,7,8-Hexahydropyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the polycyclic aromatic hydrocarbon 1,2,3,6,7,8-hexahydropyrene. This compound serves as a crucial intermediate in the synthesis of various pyrene derivatives, which are of interest in materials science and as building blocks for more complex, biologically active molecules. This document details a robust synthetic protocol for its preparation from pyrene via catalytic hydrogenation, including reaction conditions and purification methods. Furthermore, it presents a thorough characterization of the molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. All quantitative data is summarized in structured tables, and experimental workflows are visually represented to facilitate understanding and replication.

Introduction

1,2,3,6,7,8-Hexahydropyrene (HHP) is a partially saturated derivative of the polycyclic aromatic hydrocarbon pyrene. Its unique structure, featuring a central aromatic core with two saturated rings, makes it a versatile precursor in organic synthesis.[1] The selective saturation of the 4,5,9, and 10 positions of the pyrene core modifies its electronic properties and reactivity, allowing for regioselective functionalization that is otherwise difficult to achieve with the parent pyrene molecule. This controlled reactivity is of significant interest to researchers in materials science for the development of novel chromophores for electroluminescent devices and to medicinal chemists who can utilize HHP as a scaffold for the synthesis of complex biologically active molecules.[1] This guide provides detailed methodologies for the synthesis and in-depth characterization of 1,2,3,6,7,8-hexahydropyrene.

Synthesis of 1,2,3,6,7,8-Hexahydropyrene

The most common and efficient method for the synthesis of 1,2,3,6,7,8-hexahydropyrene is the selective catalytic hydrogenation of pyrene.[2] This process involves the reduction of the two outer aromatic rings of pyrene while preserving the central naphthalene-like core.

Synthetic Workflow

The overall workflow for the synthesis of 1,2,3,6,7,8-hexahydropyrene from pyrene is depicted below.

Caption: Synthesis and characterization workflow for 1,2,3,6,7,8-Hexahydropyrene.

Experimental Protocol: Catalytic Hydrogenation of Pyrene

This protocol is adapted from a method utilizing a modified skeleton nickel catalyst, which has been shown to provide high conversion and selectivity.

Materials and Equipment:

-

Pyrene (C₁₆H₁₀)

-

Cyclohexane (solvent)

-

Activated and modified skeleton nickel catalyst

-

High-pressure reactor (autoclave) with magnetic stirring and temperature control

-

Nitrogen gas supply

-

Hydrogen gas supply

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a 70 mL high-pressure reactor, add 3.0 g of pyrene, 15 mL of cyclohexane, and 1.5 g of the activated and modified skeleton nickel catalyst.

-

Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any residual air. Subsequently, purge the reactor with hydrogen gas three times.

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to an initial pressure of 0.2 MPa. Begin stirring and heat the reactor to 140°C using an oil bath.

-

Reaction Conditions: Once the temperature reaches 140°C, adjust the hydrogen pressure to 1.0 MPa. Maintain these conditions for 2.5 hours.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Workup: Open the reactor and filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of cyclohexane. Combine the filtrate and washings.

-

Isolation of Crude Product: Remove the cyclohexane solvent from the filtrate using a rotary evaporator to yield the crude 1,2,3,6,7,8-hexahydropyrene.

Expected Yield: This method has been reported to achieve a pyrene conversion rate of 100% with a yield of 1,2,3,6,7,8-hexahydropyrene of approximately 79.2%.

Purification

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Column Chromatography: Dissolve the crude product in a minimal amount of a non-polar solvent like hexane. Load the solution onto a silica gel column and elute with a non-polar solvent or a gradient of non-polar to slightly polar solvents (e.g., hexane/ethyl acetate).

Characterization of 1,2,3,6,7,8-Hexahydropyrene

A comprehensive characterization of the synthesized 1,2,3,6,7,8-hexahydropyrene is essential to confirm its identity and purity. The following sections detail the expected results from various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol |

| Appearance | Beige crystalline solid |

| Melting Point | 130-134 °C |

| CAS Number | 1732-13-4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

The ¹H NMR spectrum of 1,2,3,6,7,8-hexahydropyrene is expected to show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Singlet | 4H | Aromatic protons |

| ~2.8-3.0 | Triplet | 8H | Aliphatic protons (α to aromatic ring) |

| ~1.8-2.0 | Quintet | 4H | Aliphatic protons (β to aromatic ring) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | Quaternary aromatic carbons |

| ~125 | CH aromatic carbons |

| ~30 | Aliphatic carbons (α to aromatic ring) |

| ~23 | Aliphatic carbons (β to aromatic ring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 208 | Molecular ion [M]⁺ |

| 179 | Loss of an ethyl group (-C₂H₅) |

| 165 | Loss of a propyl group (-C₃H₇) |

The fragmentation pattern is consistent with the cleavage of the saturated hydrocarbon rings.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000-3100 | C-H stretch (aromatic) |

| 2800-3000 | C-H stretch (aliphatic) |

| 1450-1600 | C=C stretch (aromatic) |

| ~1450 | CH₂ bend (aliphatic) |

Role in the Synthesis of Biologically Active Molecules

While 1,2,3,6,7,8-hexahydropyrene itself is not known to have significant biological activity, its utility as a synthetic intermediate allows for the construction of more complex molecules with potential therapeutic applications. The controlled regioselectivity of electrophilic aromatic substitution on the HHP core is a key advantage.

Synthetic Pathway to Substituted Pyrenes

The following diagram illustrates the general pathway for the synthesis of 4-substituted pyrenes, which can be further elaborated into various derivatives for drug discovery programs.

Caption: General synthetic pathway from HHP to potentially bioactive molecules.

This strategic approach allows for the introduction of a wide range of functional groups at the 4-position of the pyrene core, which can then be used as handles for coupling reactions to build more complex structures for biological screening.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1,2,3,6,7,8-hexahydropyrene. The presented catalytic hydrogenation protocol offers an efficient route to this valuable synthetic intermediate. The comprehensive characterization data, including NMR, MS, and IR spectroscopy, will aid researchers in the positive identification and quality control of the synthesized compound. Furthermore, the outlined role of 1,2,3,6,7,8-hexahydropyrene as a precursor to functionalized pyrenes highlights its importance in the development of new materials and potentially as a starting point for the synthesis of novel therapeutic agents. The detailed methodologies and data presented herein are intended to be a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.

References

Physical and chemical properties of 1,2,3,6,7,8-Hexahydropyrene

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,6,7,8-Hexahydropyrene

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3,6,7,8-Hexahydropyrene, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, details experimental protocols, and visualizes synthetic and analytical workflows.

General and Physicochemical Properties

1,2,3,6,7,8-Hexahydropyrene, also known as sym-Hexahydropyrene, is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH). Its structure, featuring a central aromatic core flanked by two hydrogenated rings, makes it a valuable and versatile intermediate in chemical synthesis.[1] It is a beige or yellow to light orange crystalline solid at room temperature.[2][3]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 1732-13-4[1][2] |

| Molecular Formula | C₁₆H₁₆[1][2][4] |

| Molecular Weight | 208.30 g/mol [1][2][5] |

| IUPAC Name | 1,2,3,6,7,8-hexahydropyrene[2] |

| InChI | InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2[2][5] |

| InChIKey | MBAIEZXRGAOPKH-UHFFFAOYSA-N[1][2] |

| SMILES | C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1[2] |

| Synonyms | sym-Hexahydropyrene[2] |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 130-134 °C[4][6] |

| Boiling Point | 282.51 °C (estimate)[7] |

| Density | 1.0102 g/cm³ (estimate)[7] |

| Refractive Index | 1.5000 (estimate)[7] |

| Water Solubility | 229.1 µg/L (at 4 °C)[3] |

| Solubility | Slightly soluble in Chloroform and DMSO[7] |

| Appearance | Beige crystalline solid; Yellow to light orange crystalline powder or needles[2][3] |

Chemical Synthesis and Purification

The primary route to synthesizing 1,2,3,6,7,8-Hexahydropyrene is through the selective catalytic hydrogenation of pyrene.[1][4] The purity of the starting pyrene is critical, as impurities can poison the catalyst and lead to undesired byproducts.[1]

Experimental Protocols

A. Precursor Purification:

-

Column Chromatography: Commercial pyrene can be purified using adsorbents like Florisil, silica, or alumina to remove impurities before hydrogenation.[1][8]

-

Desulfurization: To prevent catalyst poisoning, especially with nickel-based catalysts, crude pyrene can be treated with Raney® nickel to remove sulfur-containing compounds.[1][8]

B. Catalytic Hydrogenation of Pyrene:

-

Method 1 (Palladium on Carbon): Palladium on carbon (Pd/C) is a common catalyst that can produce a mixture of 1,2,3,6,7,8-hexahydropyrene (HHPy) and 4,5,9,10-tetrahydropyrene (THPy).[1][8] Reaction selectivity is controlled by hydrogen pressure, temperature, and reaction time.[1]

-

Method 2 (Modified Skeleton Nickel Catalyst): A high-yield method involves using a modified skeleton nickel catalyst in a high-pressure reactor.[4]

-

Procedure: 3.0g of pyrene, 15ml of cyclohexane, and 1.5g of activated modified skeleton nickel catalyst are placed in a 70ml high-pressure reactor.[4]

-

Conditions: The system is purged with nitrogen and hydrogen. The reaction proceeds at 140°C under 1.0 MPa of hydrogen pressure for approximately 2.5 hours.[4]

-

Yield: This method can achieve a pyrene conversion rate of 100% with a 1,2,3,6,7,8-hexahydropyrene yield approaching 80%.[4]

-

C. Product Purification:

-

Recrystallization: This is a standard technique for purifying the solid product based on its differential solubility in a suitable solvent at varying temperatures.[1] A simple crystallization from ethanol can yield very pure HHPy.[8]

-

Column Chromatography: The crude product can be purified by column chromatography on Florisil, silica, or alumina to remove the main impurity, 4,5,9,10-tetrahydropyrene.[8]

Chemical Reactivity and Derivatization

The unique structure of 1,2,3,6,7,8-Hexahydropyrene dictates its chemical reactivity. The saturated rings isolate the aromatic naphthalene-like core, simplifying its substitution patterns compared to fully aromatic pyrene.[1]

-

Electrophilic Aromatic Substitution (EAS): In contrast to pyrene, which has multiple active sites for EAS, 1,2,3,6,7,8-Hexahydropyrene offers a straightforward reactivity profile where only one position is readily available for the first substitution.[8]

-

Bromination: The compound undergoes highly regioselective bromination to yield 4-bromo-1,2,3,6,7,8-hexahydropyrene, a key intermediate for introducing other functional groups at the 4-position.[1]

-

Aromatization (Dehydrogenation): A primary reaction is its oxidation back to the fully aromatic pyrene system. This is typically achieved using a catalyst like palladium on carbon (Pd/C) at elevated temperatures.[1]

-

Use as a Synthetic Intermediate: It serves as a precursor for various pyrene derivatives. For example, it can be used to synthesize 4-acetylpyrene, which is then converted to 4-ethynylpyrene for DNA modification studies.[1][4] It is also used to prepare pyrene derivatives with fused aromatic rings, such as benzo[e]pyrene.[8]

Spectroscopic and Analytical Data

Spectroscopic methods are essential for the identification and characterization of 1,2,3,6,7,8-Hexahydropyrene.

Table 3: Spectroscopic Data Summary

| Technique | Key Information / Data Source |

|---|---|

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z 208.[1][9] Monoisotopic Mass: ~208.125 Da.[1][2] |

| ¹³C NMR | Spectrum available in CDCl₃.[10] |

| ¹H NMR | Spectrum available (Varian A-60).[2] |

| Infrared (IR) Spectroscopy | Gas-phase spectrum available.[11] |

Analytical Protocols

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a standard technique for analyzing the purity of 1,2,3,6,7,8-Hexahydropyrene and separating it from related PAHs.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight (208.30 g/mol ) and analyze fragmentation patterns to deduce the structure.[1][2]

Safety and Handling

-

Hazards: May cause irritation.[2] As a polycyclic aromatic hydrocarbon, appropriate safety precautions should be taken.

-

Handling: Avoid breathing dust.[3] Use only in well-ventilated areas and wear protective gloves, clothing, and eye protection.[3]

-

Storage: Store in a refrigerator or a cool, dark place (<15°C is recommended).[7]

-

Usage: This compound is intended for research use only and is not for human or veterinary use.[1]

References

- 1. 1,2,3,6,7,8-Hexahydropyrene | 1732-13-4 | Benchchem [benchchem.com]

- 2. 1,2,3,6,7,8-Hexahydropyrene | C16H16 | CID 74417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,6,7,8-Hexahydropyren | 1732-13-4 [m.chemicalbook.com]

- 4. CN102190554A - Method for preparing 1,2,3,6,7,8-hexahydropyrene - Google Patents [patents.google.com]

- 5. Pyrene, 1,2,3,6,7,8-hexahydro- (CAS 1732-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1,2,3,6,7,8-HEXAHYDROPYRENE | 1732-13-4 [chemicalbook.com]

- 7. 1,2,3,6,7,8-HEXAHYDROPYRENE CAS#: 1732-13-4 [m.chemicalbook.com]

- 8. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 9. Pyrene, 1,2,3,6,7,8-hexahydro- [webbook.nist.gov]

- 10. 1,2,3,6,7,8-HEXAHYDROPYRENE(1732-13-4) 13C NMR [m.chemicalbook.com]

- 11. Pyrene, 1,2,3,6,7,8-hexahydro- [webbook.nist.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,2,3,6,7,8-Hexahydropyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1,2,3,6,7,8-hexahydropyrene. Leveraging data from X-ray crystallography, high-resolution spectroscopy, and computational studies, this document elucidates the key structural parameters and energetic properties of its primary conformers. Detailed experimental and computational methodologies are presented to ensure reproducibility and further investigation. All quantitative data is summarized in structured tables, and logical relationships are visualized through Graphviz diagrams, offering a thorough resource for researchers in chemistry and drug development.

Introduction

1,2,3,6,7,8-Hexahydropyrene is a partially saturated polycyclic aromatic hydrocarbon with a flexible molecular framework. Its structure consists of a central naphthalene core flanked by two saturated six-membered rings. This unique arrangement gives rise to distinct conformational isomers, primarily the chair and boat forms, whose relative stabilities and interconversion pathways are of significant scientific interest. Understanding the three-dimensional structure and conformational landscape of this molecule is crucial for predicting its chemical reactivity, physical properties, and potential applications in materials science and as a scaffold in medicinal chemistry.

Molecular Structure and Conformation

The non-planar nature of the two hydrogenated rings in 1,2,3,6,7,8-hexahydropyrene leads to the existence of two primary conformers: a chair and a boat form. The relative populations of these conformers are dictated by their thermodynamic stabilities.

Conformational Isomers

High-resolution rotationally resolved fluorescence excitation spectroscopy has been instrumental in identifying and characterizing the chair and boat conformers in the gas phase.[1][2] The origin band for the more stable chair conformer is observed at 30,648.0 cm⁻¹, while the boat conformer 's origin band is at 30,658.8 cm⁻¹.[1][2]

X-ray Crystallography

The solid-state structure of 1,2,3,6,7,8-hexahydropyrene has been determined by X-ray crystallography, providing precise atomic coordinates and geometric parameters. The crystal structure is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 128283.[3] In the crystalline state, the molecule adopts the centrosymmetric chair conformation.

Table 1: Key Crystallographic Data for 1,2,3,6,7,8-Hexahydropyrene (CCDC 128283)

| Parameter | Value |

| Empirical Formula | C₁₆H₁₆ |

| Formula Weight | 208.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.934(2) |

| b (Å) | 5.928(1) |

| c (Å) | 8.879(2) |

| β (°) | 108.99(3) |

| Volume (ų) | 544.1(2) |

| Z | 2 |

| Temperature (K) | 293 |

Table 2: Selected Bond Lengths from X-ray Crystallography

| Bond | Length (Å) |

| C1 - C2 | 1.518(4) |

| C2 - C3 | 1.521(4) |

| C3 - C3A | 1.511(3) |

| C3A - C4 | 1.396(3) |

| C3A - C10B | 1.411(3) |

| C4 - C5 | 1.370(3) |

Table 3: Selected Bond Angles from X-ray Crystallography

| Angle | Degree (°) |

| C2 - C1 - C10A | 110.8(2) |

| C1 - C2 - C3 | 111.9(2) |

| C2 - C3 - C3A | 111.3(2) |

| C4 - C3A - C3 | 120.1(2) |

| C5 - C4 - C3A | 121.3(2) |

Table 4: Selected Torsion Angles from X-ray Crystallography

| Torsion Angle | Degree (°) |

| C10A - C1 - C2 - C3 | -55.9(3) |

| C1 - C2 - C3 - C3A | 55.0(3) |

| C2 - C3 - C3A - C4 | -129.8(3) |

| C2 - C3 - C3A - C10B | 52.8(3) |

Conformational Energetics

The relative stability of the chair and boat conformers, as well as the energy barrier to their interconversion, are critical parameters for understanding the molecule's dynamics.

Relative Stability

Ab initio calculations suggest that the chair conformer is slightly more stable than the boat conformer.[2] This is experimentally supported by the observation that the electronic origin of the chair conformer is approximately 10 cm⁻¹ lower in energy than that of the boat conformer.[2]

Interconversion Barrier

Table 5: Spectroscopic and Energetic Data for 1,2,3,6,7,8-Hexahydropyrene Conformers

| Parameter | Chair Conformer | Boat Conformer |

| S₁ ← S₀ Origin (cm⁻¹) | 30,648.0[1][2] | 30,658.8[1][2] |

| Rotational Constant A'' (MHz) | 1178.29(4) | 1182.92(4) |

| Rotational Constant B'' (MHz) | 358.55(1) | 359.39(1) |

| Rotational Constant C'' (MHz) | 321.49(1) | 320.67(1) |

| Relative Energy (cm⁻¹) | 0 | ~10[2] |

Experimental Protocols

X-ray Crystallography

A suitable single crystal of 1,2,3,6,7,8-hexahydropyrene is mounted on a goniometer. Data is collected on a diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Rotationally Resolved Fluorescence Excitation Spectroscopy

The sample is heated to generate a sufficient vapor pressure and then expanded through a nozzle into a vacuum chamber, forming a supersonic jet. This cools the molecules to a low rotational temperature. A tunable, narrow-bandwidth laser is scanned across the S₁ ← S₀ electronic transition. The resulting laser-induced fluorescence is collected by a photomultiplier tube. The high resolution of this technique allows for the resolution of individual rotational lines, from which the rotational constants of each conformer can be determined with high precision.[4]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer in a suitable deuterated solvent, such as CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz). For unambiguous assignment of signals, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed.

Table 6: ¹H and ¹³C NMR Data (Predicted)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 1, 8 | ~25 | ~2.9 | t |

| 2, 7 | ~22 | ~1.9 | m |

| 3, 6 | ~25 | ~2.9 | t |

| 3a, 5a, 8a, 10a | ~132 | - | - |

| 4, 5, 9, 10 | ~125 | ~7.2 | s |

| 10b, 10c | ~135 | - | - |

Note: Actual experimental values may vary depending on the solvent and experimental conditions. The table presents typical predicted values for this type of molecular framework.

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the energetic relationship between the chair and boat conformers and the transition state for their interconversion.

Caption: Energy profile for the chair-to-boat interconversion of 1,2,3,6,7,8-hexahydropyrene.

Experimental Workflow for Conformational Analysis

This diagram outlines the typical workflow for the experimental determination of the conformational properties of 1,2,3,6,7,8-hexahydropyrene.

Caption: Workflow for the comprehensive analysis of 1,2,3,6,7,8-hexahydropyrene conformation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of 1,2,3,6,7,8-hexahydropyrene. The existence of stable chair and boat conformers has been established through spectroscopic methods, with the chair conformer being the energetically preferred form. Precise geometric parameters for the solid-state chair conformation have been presented based on X-ray crystallographic data. The combination of experimental data and theoretical considerations provides a robust model for the conformational landscape of this molecule. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the study and application of polycyclic aromatic hydrocarbons and their derivatives.

References

Conformational Analysis of 1,2,3,6,7,8-Hexahydropyrene: A Technical Guide to Chair and Boat Forms

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The conformational landscape of 1,2,3,6,7,8-hexahydropyrene (HHP), a partially saturated polycyclic aromatic hydrocarbon, is dominated by two primary conformers: a higher-symmetry chair form and a slightly higher-energy boat form. Understanding the subtle interplay between these two structures, their relative stabilities, geometric parameters, and the energy barrier to their interconversion is crucial for applications in materials science and as a structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the conformational analysis of HHP, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the conformational dynamics.

Core Findings: Energetics and Structure

High-resolution spectroscopic studies, specifically rotationally resolved fluorescence excitation spectroscopy, have been instrumental in dissecting the conformational isomerism of HHP in the gas phase. These experiments have definitively identified the existence of both chair and boat conformers and have quantified their energy difference. The origin band for the more stable chair conformer has been observed at 30,648.0 cm⁻¹, while the boat conformer's origin is located at 30,658.8 cm⁻¹.[1][2] This spectroscopic data indicates that the boat conformer lies at a slightly higher energy, a finding corroborated by ab initio calculations which predict the chair form to be more stable by approximately 10 cm⁻¹ (~0.03 kcal/mol).[2]

While the energetic difference between the two conformers in the neutral molecule is small, studies on the radical anion and cation of HHP have revealed a significant potential barrier for the interconversion between the chair and boat forms. For the radical anion, the activation energy for this conformational change is 10.0 ± 0.4 kcal/mol, and for the radical cation, it is 3.5 ± 0.4 kcal/mol.

Quantitative Data Summary

The following tables summarize the key energetic and structural parameters for the chair and boat conformers of 1,2,3,6,7,8-hexahydropyrene based on available experimental and computational data.

| Parameter | Chair Conformer | Boat Conformer | Data Source |

| S₁ ← S₀ Origin Band | 30,648.0 cm⁻¹ | 30,658.8 cm⁻¹ | Fluorescence Spectroscopy[1][2] |

| Relative Energy | 0 cm⁻¹ (Reference) | ~10.8 cm⁻¹ | Fluorescence Spectroscopy[1][2] |

| Calculated Relative Energy | 0 cm⁻¹ (Reference) | ~10 cm⁻¹ | Ab Initio Calculations[2] |

Note: Detailed geometric parameters from X-ray crystallography and computational models are pending further analysis of publicly available structural data.

Experimental and Computational Protocols

The characterization of the conformational isomers of HHP relies on a combination of advanced spectroscopic techniques and theoretical calculations.

Rotationally Resolved Fluorescence Excitation Spectroscopy

This high-resolution spectroscopic method provides detailed information about the rotational constants of molecules, which are highly sensitive to their geometry. By comparing the experimentally determined rotational constants with those predicted by ab initio calculations for different possible conformers, an unambiguous assignment of the chair and boat forms can be made.

Methodology:

-

Sample Preparation: A sample of 1,2,3,6,7,8-hexahydropyrene is heated to produce a sufficient vapor pressure.

-

Molecular Beam Generation: The vapor is seeded into an inert carrier gas (e.g., Argon) and expanded through a small nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.

-

Laser Excitation: A tunable, narrow-linewidth laser is scanned across the electronic transition of interest. The laser light intersects the molecular beam, exciting the molecules from their ground electronic state (S₀) to an excited electronic state (S₁).

-

Fluorescence Detection: The excited molecules relax by emitting fluorescence, which is collected by a photomultiplier tube.

-

Spectral Analysis: The fluorescence intensity is recorded as a function of the laser frequency, yielding a high-resolution excitation spectrum. The rotational fine structure of this spectrum is then analyzed to determine the rotational constants of the molecule in both the ground and excited electronic states.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise atomic coordinates of a molecule in the solid state. This data is invaluable for validating the geometries obtained from computational models. The crystal structure of 1,2,3,6,7,8-hexahydropyrene is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 128283.

Methodology:

-

Crystal Growth: Single crystals of 1,2,3,6,7,8-hexahydropyrene suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, precise geometric parameters.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for exploring the conformational landscape of molecules. These methods can predict the geometries, relative energies, and vibrational frequencies of different conformers, as well as the transition states and energy barriers for their interconversion.

Typical Workflow:

-

Initial Structure Generation: Plausible initial geometries for the chair and boat conformers are generated.

-

Geometry Optimization: The energy of each structure is minimized with respect to its geometric parameters using a chosen level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

-

Transition State Search: To determine the interconversion barrier, a search for the transition state connecting the chair and boat forms is performed. This can be done using methods like synchronous transit-guided quasi-Newton (STQN).

-

Frequency Calculation of Transition State: A frequency calculation on the transition state geometry is performed to verify that it is a true first-order saddle point (one imaginary frequency).

-

Energy Profile: The relative energies of the conformers and the transition state are used to construct a potential energy profile for the interconversion process.

Visualization of Conformational Analysis Workflow

The following diagram illustrates a typical computational workflow for the conformational analysis of 1,2,3,6,7,8-hexahydropyrene.

References

Quantum Chemistry Insights into the Reactivity of 1,2,3,6,7,8-Hexahydropyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6,7,8-Hexahydropyrene (HHP) is a partially saturated polycyclic aromatic hydrocarbon (PAH) that serves as a crucial building block in the synthesis of functionalized pyrene derivatives. Understanding its reactivity is paramount for the rational design of novel materials and therapeutics. This technical guide provides an in-depth analysis of the reactivity of HHP, leveraging principles from quantum chemistry and providing detailed experimental methodologies. While direct computational studies on HHP are limited in the current literature, this guide extrapolates from theoretical studies on analogous systems to predict its behavior in key organic reactions and outlines the computational workflows for such investigations.

Introduction to 1,2,3,6,7,8-Hexahydropyrene

1,2,3,6,7,8-Hexahydropyrene (CAS No. 1732-13-4, Molecular Formula: C₁₆H₁₆, Molecular Weight: 208.30 g/mol ) is a hydrocarbon featuring a pyrene core with two fully saturated cyclohexane rings.[1][2][3] This unique structure, combining aromatic and aliphatic features, dictates its chemical behavior. HHP is primarily utilized as a strategic precursor in the "Hexahydropyrene (HHPy) method" for the synthesis of 4-substituted pyrenes, a class of compounds with applications in materials science and as fluorescent probes.[4] The partial hydrogenation of the pyrene system deactivates certain positions towards electrophilic attack while activating the sole available aromatic position, allowing for regioselective functionalization.[4]

Theoretical Framework for HHP Reactivity: A Quantum Chemical Perspective

The reactivity of HHP is governed by the interplay of its electronic structure and geometry. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and calculating key energetic parameters.[5][6][7]

Computational Methodology

A typical computational workflow to study the reactivity of HHP would involve the following steps:

-

Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. Common DFT functionals for such systems include B3LYP or M06-2X with a basis set like 6-311+G(d,p).[8]

-

Transition State (TS) Search: Algorithms like the Berny algorithm are used to locate the saddle point on the potential energy surface corresponding to the transition state of a reaction.

-

Frequency Calculation: These calculations are performed to characterize the stationary points. A minimum on the potential energy surface (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to ensure it connects the desired reactants and products.

-

Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Analysis of Results: From the calculated energies, key thermodynamic and kinetic parameters such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) are determined.

Electrophilic Aromatic Substitution (EAS)

The most synthetically relevant reaction of HHP is electrophilic aromatic substitution. The partially hydrogenated nature of HHP directs electrophilic attack to the 4-position, as the other positions on the pyrene core are either saturated or less activated.[4]

A quantum chemical study of an EAS reaction on HHP, such as Friedel-Crafts acylation, would focus on the mechanism involving the formation of a Wheland intermediate (a resonance-stabilized carbocation). The stability of this intermediate is a key factor in determining the reaction rate.

Table 1: Predicted Quantitative Data for Friedel-Crafts Acylation of HHP*

| Parameter | Value (kcal/mol) | Computational Method |

| Activation Energy (Ea) | 15 - 25 | DFT (B3LYP/6-31G(d)) |

| Reaction Enthalpy (ΔH) | -10 to -20 | DFT (B3LYP/6-31G(d)) |

*Note: These values are illustrative and based on typical values for Friedel-Crafts reactions on activated aromatic systems. Specific computational studies on HHP are needed for precise data.

Diels-Alder Reactivity

The aromatic portion of HHP can potentially act as a diene in a Diels-Alder reaction, although this reactivity is generally less favorable than for less aromatic systems due to the energy penalty of disrupting the aromatic sextet. A computational study would be invaluable in assessing the feasibility of such reactions. The activation energy for a Diels-Alder reaction involving the aromatic core of HHP is expected to be high.[9][10][11]

Table 2: Predicted Quantitative Data for a Hypothetical Diels-Alder Reaction of HHP*

| Parameter | Value (kcal/mol) | Computational Method |

| Activation Energy (Ea) | > 35 | DFT (B3LYP/6-31G(d)) |

| Reaction Enthalpy (ΔH) | Endergonic or slightly exergonic | DFT (B3LYP/6-31G(d)) |

*Note: These values are estimations based on the high aromatic stability of the reacting system. Specific calculations are required for accurate predictions.

Experimental Protocols

The following section details a representative experimental procedure for the functionalization of HHP via Friedel-Crafts acylation, a key step in the "Hexahydropyrene method".[4]

Synthesis of 4-Acetyl-1,2,3,6,7,8-hexahydropyrene

This procedure is a synthesized protocol based on standard Friedel-Crafts acylation methodologies and literature precedents for reactions involving HHP.[12][13][14][15]

Materials:

-

1,2,3,6,7,8-Hexahydropyrene (HHP)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane in the reaction flask. The mixture is cooled to 0 °C in an ice bath.

-

A solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

A solution of 1,2,3,6,7,8-hexahydropyrene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford 4-acetyl-1,2,3,6,7,8-hexahydropyrene.

Dehydrogenation to 4-Acetylpyrene

The acetylated HHP derivative can be subsequently dehydrogenated to the fully aromatic pyrene system.[4]

Materials:

-

4-Acetyl-1,2,3,6,7,8-hexahydropyrene

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Toluene or benzene, anhydrous

Procedure:

-

A solution of 4-acetyl-1,2,3,6,7,8-hexahydropyrene in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approximately 2.2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the precipitated hydroquinone is removed by filtration.

-

The filtrate is washed with a sodium hydroxide solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to yield 4-acetylpyrene.

Conclusion

While direct quantum chemical studies on the reactivity of 1,2,3,6,7,8-hexahydropyrene are not yet prevalent in the scientific literature, this guide demonstrates how existing computational methodologies can be applied to gain significant insights into its chemical behavior. The principles of electrophilic aromatic substitution and pericyclic reactions, when viewed through the lens of DFT, provide a robust framework for predicting the outcomes of reactions involving HHP. The provided experimental protocols, based on established synthetic methods, offer a practical starting point for the laboratory synthesis of valuable pyrene derivatives. Further dedicated computational and experimental work on HHP will undoubtedly uncover new facets of its reactivity and expand its utility in the development of advanced materials and pharmaceuticals.

References

- 1. 1,2,3,6,7,8-Hexahydropyrene | C16H16 | CID 74417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrene, 1,2,3,6,7,8-hexahydro- [webbook.nist.gov]

- 3. 1,2,3,6,7,8-HEXAHYDROPYRENE | 1732-13-4 [chemicalbook.com]

- 4. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. longdom.org [longdom.org]

- 11. Diels−Alder Cycloadditions of 1,3-Butadiene to Polycyclic Aromatic Hydrocarbons (PAH). Quantifying the Reactivity Liken… [ouci.dntb.gov.ua]

- 12. websites.umich.edu [websites.umich.edu]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

Thermochemical Properties of 1,2,3,6,7,8-Hexahydropyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,2,3,6,7,8-Hexahydropyrene. The information is compiled from various sources, including the NIST Chemistry WebBook and other chemical property databases, to support research and development activities. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of key chemical pathways.

Physicochemical Properties

1,2,3,6,7,8-Hexahydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₆ and a molecular weight of 208.30 g/mol .[1][2] It is described as a beige crystalline solid.[1]

Thermochemical Data

The following tables summarize the available quantitative thermochemical data for 1,2,3,6,7,8-Hexahydropyrene. These values are essential for understanding the energetic properties and stability of the compound.

Table 1: Enthalpy and Gibbs Free Energy Data

| Property | Symbol | Value | Phase | Reference |

| Standard Enthalpy of Combustion | Δc H° | -8326.8 ± 1.6 kJ/mol | solid | [3] |

| Standard Enthalpy of Formation | Δf H° | 59.4 ± 1.8 kJ/mol | solid | [3] |

| Enthalpy of Formation at 298.15 K | Δf H° | 163.2 kJ/mol | gas | [3] |

| Enthalpy of Sublimation at 298.15 K | Δsub H | 103.8 kJ/mol | solid to gas | [3] |

| Enthalpy of Fusion | Δfus H | 25.1 kJ/mol | solid to liquid | [3] |

| Standard Gibbs Free Energy of Formation | Δf G° | 309.8 kJ/mol | gas | [3] |

Table 2: Heat Capacity and Entropy Data

| Property | Symbol | Value | Phase | Reference |

| Ideal Gas Heat Capacity at 298.15 K | Cp | 239.5 J/mol·K | gas | [3] |

| Solid Phase Heat Capacity at 298.15 K | Cp | 259.3 J/mol·K | solid | [3] |

| Standard Molar Entropy at 298.15 K | S° | 257.2 J/mol·K | solid | [3] |

Experimental Protocols

The determination of thermochemical data for polycyclic aromatic hydrocarbons like 1,2,3,6,7,8-Hexahydropyrene relies on established experimental techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with pure oxygen to a pressure of around 30 atm.

-

Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is carefully monitored and recorded to determine the heat released by the combustion reaction.

-

Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the amount of sample burned. The standard enthalpy of formation is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with phase transitions, such as melting (fusion).[4][5][6]

-

Sample Encapsulation: A small, accurately weighed sample of the crystalline compound is sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).[7]

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The temperature at the onset of the peak corresponds to the melting point.[7]

Chemical Synthesis and Reactivity

1,2,3,6,7,8-Hexahydropyrene is a key intermediate in the synthesis of various pyrene derivatives.[8] Its synthesis and subsequent functionalization are important processes in materials science and drug development.

Synthesis of 1,2,3,6,7,8-Hexahydropyrene

The primary method for synthesizing 1,2,3,6,7,8-Hexahydropyrene is the selective catalytic hydrogenation of pyrene.[9] The reaction conditions can be tuned to favor the formation of the desired hexahydro-product over other hydrogenated species.

References

- 1. 1,2,3,6,7,8-Hexahydropyrene | C16H16 | CID 74417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Pyrene, 1,2,3,6,7,8-hexahydro- (CAS 1732-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. 1,2,3,6,7,8-HEXAHYDROPYRENE | 1732-13-4 [chemicalbook.com]

- 9. CN102190554A - Method for preparing 1,2,3,6,7,8-hexahydropyrene - Google Patents [patents.google.com]

The Dawn of Hexahydropyrene: Unearthing the Foundational Literature for Modern Research

A deep dive into the seminal research that first described the synthesis of sym-Hexahydropyrene, this technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. We revisit the pioneering work of Gunther Lock and Elisabeth Walter, presenting their groundbreaking synthesis with detailed experimental protocols and quantitative data, alongside modern interpretations and visualizations to illuminate the dawn of this significant molecule's history.

Introduction

sym-Hexahydropyrene, a partially saturated polycyclic aromatic hydrocarbon, has garnered interest in various fields due to its unique structural and electronic properties. Its discovery and initial synthesis laid the groundwork for subsequent derivatization and application in materials science and medicinal chemistry. This whitepaper focuses on the foundational literature, providing a detailed account of the first successful synthesis of sym-Hexahydropyrene as documented by Gunther Lock and Elisabeth Walter in their 1944 publication in Berichte der deutschen chemischen Gesellschaft.

The Pioneering Synthesis of Lock and Walter

The first documented synthesis of sym-Hexahydropyrene was a multi-step process commencing with the readily available polycyclic aromatic hydrocarbon, pyrene. The overall strategy involved the introduction of two butyric acid side chains onto the pyrene core, followed by intramolecular cyclization and subsequent reduction to yield the target hexahydropyrene.

Synthetic Pathway Overview

The logical flow of the synthesis, as described by Lock and Walter, can be visualized as a three-stage process. The initial step involves the functionalization of the pyrene molecule, followed by a reduction and then a final cyclization and reduction sequence to form the saturated rings of sym-Hexahydropyrene.

Experimental Protocols

The following sections provide a detailed breakdown of the experimental procedures for each key step in the synthesis of sym-Hexahydropyrene, based on the 1944 publication by Lock and Walter.

Step 1: Friedel-Crafts Acylation to γ-(1-Pyrenoyl)butyric Acid

This initial step introduces the first four-carbon chain onto the pyrene molecule.

-

Methodology: To a solution of pyrene in a suitable solvent (e.g., nitrobenzene), succinic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), are added. The reaction mixture is stirred at a controlled temperature to facilitate the acylation reaction. Following the reaction, the mixture is worked up by pouring it onto ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is then separated, and the product is purified.

Step 2: Clemmensen Reduction to γ-(1-Pyrenyl)butyric Acid

The keto group of the newly attached side chain is reduced to a methylene group in this step.

-

Methodology: The γ-(1-pyrenoyl)butyric acid is refluxed with amalgamated zinc and concentrated hydrochloric acid. The zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride. The reduction is typically carried out over several hours until the carbonyl group is fully reduced. The product, γ-(1-pyrenyl)butyric acid, is then isolated and purified.

Step 3: Intramolecular Cyclization and Final Reduction

This final stage involves a second Friedel-Crafts type reaction to form the second six-membered ring, followed by a final reduction to yield the saturated product.

-

Methodology: The γ-(1-pyrenyl)butyric acid is treated with a cyclizing agent, such as stannic chloride (SnCl₄) or polyphosphoric acid, to induce intramolecular acylation, forming an intermediate diketone. This diketone is then subjected to a second Clemmensen reduction to reduce both carbonyl groups and yield sym-Hexahydropyrene. The final product is purified by recrystallization.

Quantitative Data

The following table summarizes the key quantitative data reported in the early literature for the synthesis of sym-Hexahydropyrene. It is important to note that yields and specific physical constants may vary based on the purity of reagents and slight variations in experimental conditions.

| Step | Reactants | Key Reagents | Product | Reported Yield (%) | Melting Point (°C) |

| Friedel-Crafts Acylation | Pyrene, Succinic Anhydride | AlCl₃ | γ-(1-Pyrenoyl)butyric Acid | Data not specified | Data not specified |

| Clemmensen Reduction (1st) | γ-(1-Pyrenoyl)butyric Acid | Zn(Hg), HCl | γ-(1-Pyrenyl)butyric Acid | Data not specified | 185-189 |

| Intramolecular Cyclization & Reduction | γ-(1-Pyrenyl)butyric Acid | SnCl₄, Zn(Hg), HCl | sym-Hexahydropyrene | Data not specified | 132-133 |

Experimental Workflow Visualization

The workflow for the synthesis and purification of sym-Hexahydropyrene can be visualized to provide a clear, step-by-step understanding of the laboratory procedures involved.

Conclusion

The foundational work by Gunther Lock and Elisabeth Walter provided the chemical community with the first viable route to sym-Hexahydropyrene. Their multi-step synthesis, employing classical organic reactions such as the Friedel-Crafts acylation and Clemmensen reduction, remains a cornerstone in the history of polycyclic aromatic hydrocarbon chemistry. This guide, by revisiting and detailing their original methods, aims to provide contemporary researchers with a thorough understanding of the origins of this important molecule, thereby facilitating further innovation in its application and derivatization.

An In-depth Technical Guide to the Solubility of 1,2,3,6,7,8-Hexahydropyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,6,7,8-Hexahydropyrene (CAS No. 1732-13-4), a partially saturated polycyclic aromatic hydrocarbon. Due to a lack of extensive published quantitative data for this specific compound in a wide range of organic solvents, this guide presents available qualitative and aqueous solubility data. To provide a valuable resource for researchers, a comparative analysis of the solubility of its parent aromatic compound, pyrene, is included. Furthermore, detailed, generalized experimental protocols for determining the solubility of solid organic compounds are provided.

Introduction to 1,2,3,6,7,8-Hexahydropyrene

1,2,3,6,7,8-Hexahydropyrene is a hydrocarbon compound derived from the hydrogenation of pyrene. Its structure consists of a pyrene core with three of the four aromatic rings saturated. This structural modification significantly alters its physical and chemical properties compared to the fully aromatic pyrene, including its solubility characteristics. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and as a potential building block in drug development.

Solubility Data of 1,2,3,6,7,8-Hexahydropyrene

Currently, there is a notable scarcity of published quantitative solubility data for 1,2,3,6,7,8-Hexahydropyrene in common organic solvents. The available information is largely qualitative or limited to aqueous solutions.

Table 1: Qualitative and Aqueous Solubility of 1,2,3,6,7,8-Hexahydropyrene

| Solvent | Temperature (°C) | Solubility | Data Type |

| Chloroform | Not Specified | Slightly Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative |

| Toluene | Not Specified | A solution is commercially available, suggesting at least moderate solubility. | Inferred |

| Water | 4 | 229.1 µg/L | Quantitative |

Comparative Solubility Data: Pyrene

To offer a frame of reference for researchers, the following table summarizes the solubility of the parent aromatic compound, pyrene, in various organic solvents. The solubility of pyrene can provide an initial estimate for selecting potential solvents for 1,2,3,6,7,8-Hexahydropyrene, keeping in mind that the partial saturation of the ring system will influence its polarity and intermolecular interactions.

Table 2: Quantitative Solubility of Pyrene in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Acetone | 25 | 15.7 |

| Benzene | 25 | 45.1 |

| Carbon Tetrachloride | 25 | 32.8 |

| Cyclohexane | 25 | 4.6 |

| Ethanol | 25 | 1.7 |

| n-Hexane | 25 | 3.1 |

| Toluene | 25 | 42.8 |

Note: This data is for the parent compound pyrene and should be used as a comparative guide only.

Experimental Protocols for Solubility Determination

In the absence of specific cited experiments for the solubility of 1,2,3,6,7,8-Hexahydropyrene in organic solvents, this section details two standard and widely accepted methodologies for determining the solubility of solid organic compounds: the Gravimetric Method and UV-Vis Spectrophotometry.

Gravimetric Method

This method is a fundamental technique for determining solubility by measuring the mass of the solute dissolved in a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of 1,2,3,6,7,8-Hexahydropyrene is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

It is crucial to maintain a constant temperature as solubility is temperature-dependent.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is established, the undissolved solid is allowed to settle.

-

A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a volumetric pipette. To avoid transferring any solid particles, the solution can be filtered through a syringe filter (e.g., a 0.45 µm PTFE filter).

-

-

Solvent Evaporation and Mass Determination:

-

The accurately measured volume of the saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause the solute to sublime or decompose.

-

After complete evaporation of the solvent, the container with the dried solute is cooled to room temperature in a desiccator and then weighed accurately.

-

The process of heating, cooling, and weighing is repeated until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is determined by subtracting the initial mass of the empty container from the final constant mass.

-

The solubility is then calculated and can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Methodology:

-

Determination of Molar Absorptivity:

-

A series of standard solutions of 1,2,3,6,7,8-Hexahydropyrene with known concentrations are prepared in the desired solvent.

-

The UV-Vis spectrum of each standard solution is recorded to determine the wavelength of maximum absorbance (λmax).

-

A calibration curve is constructed by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

The molar absorptivity (ε) is determined from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

-

-

Preparation and Analysis of the Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (Section 4.1, step 1).

-

A small, accurately measured volume of the clear, filtered saturated solution is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at λmax using a UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is calculated using the equation from the calibration curve.

-

The concentration of the original saturated solution is then determined by taking into account the dilution factor.

-

The solubility can be expressed in mol/L or converted to g/L using the molecular weight of 1,2,3,6,7,8-Hexahydropyrene.

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a solid organic compound using the gravimetric method.

The Strategic Utility of 1,2,3,6,7,8-Hexahydropyrene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction